

Spectroscopic Profile of Pyrrolidin-2-ylmethanamine: A Technical Guide

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Compound of Interest

Compound Name: Pyrrolidin-2-ylmethanamine

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This technical guide provides a comprehensive overview of the spectroscopic data for **pyrrolidin-2-ylmethanamine**, a key building block in pharmaceutical and chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also includes detailed experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for **pyrrolidin-2-ylmethanamine** and its close structural analog, 2-(aminomethyl)-1-ethylpyrrolidine, which provides a valuable reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ^1H and ^{13}C NMR data for **pyrrolidin-2-ylmethanamine**, based on the analysis of its structural features and comparison with related compounds.

^1H NMR Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.9 - 3.1	m	1H	H-2
~2.7 - 2.9	m	2H	H-5
~2.6 - 2.8	m	2H	-CH ₂ NH ₂
~1.6 - 1.9	m	4H	H-3, H-4
(broad)	s	3H	-NH, -NH ₂

¹³C NMR Data for a Structural Analog: 2-(Aminomethyl)-1-ethylpyrrolidine[1][2]

Chemical Shift (ppm)	Assignment
62.1	C-2
53.9	C-5
47.9	-CH ₂ - (ethyl)
45.9	-CH ₂ NH ₂
28.1	C-3
22.4	C-4
13.9	-CH ₃ (ethyl)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. As a primary and secondary amine, **pyrrolidin-2-ylmethanamine** exhibits characteristic N-H stretching and bending vibrations.[3][4][5][6]

Characteristic IR Absorptions

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Medium	N-H stretch (primary & secondary amine)
2850 - 2960	Strong	C-H stretch (aliphatic)
1580 - 1650	Medium	N-H bend (primary amine)
1020 - 1250	Medium	C-N stretch (aliphatic amine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. The mass spectrum of **pyrrolidin-2-ylmethanamine** is characterized by the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.^{[3][6][7]}

Mass Spectrometry Data^[5]

m/z	Relative Intensity	Assignment
100	Moderate	Molecular Ion [M] ⁺
70	High	[M - NH ₂ CH ₂] ⁺
43	High	[C ₃ H ₇] ⁺
68	Moderate	[C ₄ H ₆ N] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented in this guide.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **pyrrolidin-2-ylmethanamine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **^1H NMR Acquisition:** Acquire the ^1H NMR spectrum using a standard pulse sequence. A spectral width of 10-15 ppm and a relaxation delay of 1-2 seconds are typically sufficient.
- **^{13}C NMR Acquisition:** Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.
- **Data Processing:** Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- **Sample Preparation (Neat Liquid):** Place a drop of neat **pyrrolidin-2-ylmethanamine** between two KBr or NaCl plates to form a thin film.
- **Instrument Setup:** Place the salt plates in the sample holder of the FTIR spectrometer.
- **Background Spectrum:** Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
- **Sample Spectrum:** Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm^{-1} .
- **Data Processing:** The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

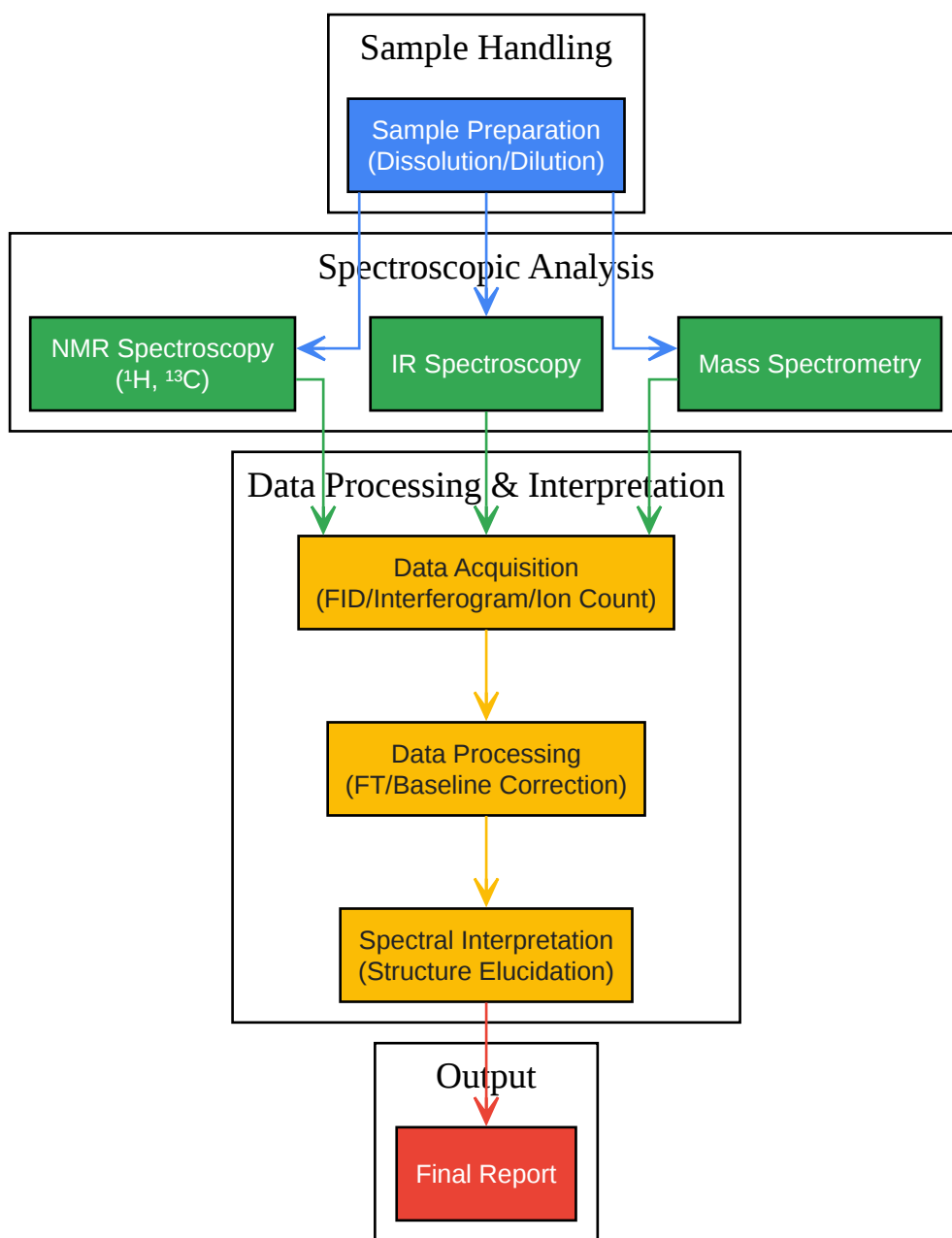
Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of **pyrrolidin-2-ylmethanamine** in a volatile organic solvent (e.g., methanol or dichloromethane).

- **GC Separation:** Inject a small volume (typically 1 μL) of the sample solution into the gas chromatograph. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.
- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI).
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Diagrams

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical sample.



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Caption: A generalized workflow for spectroscopic analysis of a chemical compound.

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